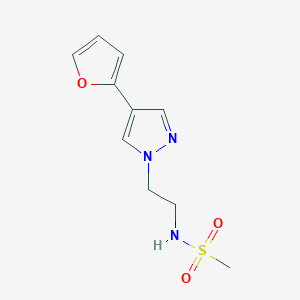
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole moiety, and a methanesulfonamide group. Its molecular formula is C12H14N4O2S with a molecular weight of approximately 286.33 g/mol. The structural components suggest diverse biological interactions, particularly with protein kinases involved in cancer signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Furan Moiety : The furan ring is incorporated via cyclization reactions.
- Attachment of the Methanesulfonamide Group : This step often involves nucleophilic substitution reactions.
Key reaction conditions include controlled temperature and pH, with solvents like dichloromethane or methanol used to optimize yields. Catalysts such as DMAP can enhance reaction rates.
Antitumor Activity
This compound exhibits notable antitumor properties. It primarily acts by inhibiting specific protein kinases, which are crucial for cancer cell proliferation and survival.
Mechanism of Action :
- Inhibition of BRAF(V600E) and EGFR pathways has been documented for similar pyrazole derivatives .
- The compound modulates allosteric sites on target proteins, effectively altering their activity.
Anti-inflammatory Effects
Research indicates that compounds within this chemical class also display anti-inflammatory properties. Pyrazole derivatives have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis .
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative was shown to reduce cell viability by over 70% at concentrations of 10 µM .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the furan or pyrazole rings can enhance biological activity. Substituents that increase hydrophobicity or electron density on these rings tend to improve potency against cancer cell lines .
- Animal Models : In vivo studies using mouse models have shown that similar compounds can significantly reduce tumor size when administered at doses ranging from 5 to 20 mg/kg . These findings support the potential for clinical applications in cancer therapy.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits key protein kinases; effective against various cancer cell lines |
| Anti-inflammatory | Reduces inflammation through COX inhibition |
| Antibacterial | Some derivatives exhibit antibacterial properties against specific pathogens |
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(14,15)12-4-5-13-8-9(7-11-13)10-3-2-6-16-10/h2-3,6-8,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRSVJLPTWFFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













